molecular formula C9H5F9O B1334956 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran CAS No. 380-94-9

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

Cat. No. B1334956
CAS RN: 380-94-9
M. Wt: 300.12 g/mol
InChI Key: AWCLMRSGMJWGGT-UHFFFAOYSA-N
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Description

The compound 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran is a fluorinated pyran derivative that has been the subject of various synthetic studies due to its potential applications in materials science and as a building block in organic synthesis. The presence of trifluoromethyl groups significantly alters the chemical and physical properties of the pyran ring, making it an interesting subject for research .

Synthesis Analysis

The synthesis of fluorinated pyrans, including those with trifluoromethyl groups, has been achieved through various methods. A base-mediated cascade reaction has been developed to create structurally diverse ring-fluorinated 4H-pyrans, which involves consecutive C-F substitutions under mild conditions . Additionally, a one-pot, three-component reaction has been utilized to synthesize 6-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives, demonstrating the efficiency of combining aromatic aldehydes, 3-methylpyrazol-5-one, and ethyl trifluoroacetoacetate . Furthermore, the first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives has been reported, starting from ethyl 2,4-dioxopentanoate and ethyl trifluoroacetate .

Molecular Structure Analysis

The molecular structure of 2-methyl-2,4,6-tris(trifluoromethyl)pyran has been rigorously defined through X-ray diffraction studies. The pyran ring is essentially planar with the three CF3 substituents bent away from this plane, while the methyl substituent projects from the plane on the near side to the metal atom in platinum complexes .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing pyrans has been explored in various contexts. For instance, the reactions of trifluoromethyl-containing 2H-pyran-2-one with O- and N-nucleophiles have been studied, leading to the synthesis of several novel compounds . Additionally, a domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles has been used to synthesize functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans, showcasing a rare [1,5] sigmatropic shift of the nitro group .

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into the pyran ring significantly affects the physical and chemical properties of the compound. The fluorine atoms contribute to the compound's lipophilicity, chemical stability, and potential biological activity. The synthesis and characterization of these compounds, including their spectral methods and crystallography, have provided insights into their properties . The metalation of 2-methyl-4H-pyran-4-one and its reactions have also been studied, revealing the potential for creating alkylated or condensed products . Additionally, the use of 2,2,2-trifluoroethanol as a metal-free and reusable medium for the synthesis of related pyran derivatives has been demonstrated, highlighting the versatility of fluorinated solvents in promoting such reactions .

Scientific Research Applications

Ene Reactions in Organic Synthesis

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran has been studied in the context of ene reactions of allenes. Specifically, the reaction with hexafluoroacetone involves rearrangement followed by a Diels–Alder reaction, yielding various pyran derivatives under thermal or photochemical conditions (Taylor & Wright, 1973). This process highlights its potential in the synthesis of complex organic molecules.

Trimerization and Synthesis of Derivatives

The base-catalyzed diastereoselective synthesis of 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diol from trifluoroacetone is another significant application. This process demonstrates the compound's utility in creating structurally unique and potentially bioactive molecules (Silvestri & Dawson, 2017).

Solvent Effects on Anomeric Equilibria

A study focused on the solvent effects on anomeric equilibria of trimerization products of trifluoroacetone reveals interesting solvent-dependent behavior. This includes a significant impact on diastereoselectivity and kinetics, demonstrating the compound's sensitivity to environmental conditions, which is crucial in synthetic chemistry (Saaidi et al., 2008).

Mechanofluorochromic Properties

The molecular symmetry of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran derivatives significantly affects their mechanofluorochromic (MFC) activities. This has implications for the development of new materials with specific optical and electronic properties, useful in areas like sensor technology and photonics (Wang et al., 2019).

Reactions with Thiophenol Derivatives

The compound's reaction with thiophenol derivatives illustrates its versatility in forming a range of chemical structures, including ketosulfides and pyran derivatives. This has implications for synthesizing compounds with potential pharmacological activities (Nenajdenko et al., 1999).

properties

IUPAC Name

2-methyl-2,4,6-tris(trifluoromethyl)pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F9O/c1-6(9(16,17)18)3-4(7(10,11)12)2-5(19-6)8(13,14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCLMRSGMJWGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958976
Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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Molecular Weight

300.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

CAS RN

380-94-9
Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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Record name 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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Record name 2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
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2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
Reactant of Route 4
2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran

Citations

For This Compound
1
Citations
OV Drygina, AD Garnovskii, AV Kazantsev - Chemistry of Heterocyclic …, 1985 - Springer
Data on methods of synthesis, transformations, and spectroscopy of monocyclic six-membered, oxygen-containing heterocycles, viz., 2H-pyrans, are correlated and systematized for the …
Number of citations: 7 link.springer.com

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